molecular formula C11H19N5O4S2 B1259989 (E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

Cat. No. B1259989
M. Wt: 349.4 g/mol
InChI Key: QCIWDCUYKNGYHN-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a member of thiazoles.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The structural properties of related compounds, such as 2-[2-Methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol and 2-methyl-5-nitro-4-phenylsulfonylmethyl-1,3-thiazole, show unique molecular interactions and crystal structures that can inform the development of new materials and chemical processes (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Advanced Polymer Synthesis

  • A study on poly(amide-imide)s featuring a thiazole moiety demonstrated the potential for creating optically active polymers with inherent viscosities. This research is significant for material science, particularly in developing new types of polymers (Mallakpour & Ahmadizadegan, 2013).

Chemical Synthesis and Rearrangement

  • The chemical synthesis and rearrangement of compounds containing thiazole, such as N-methyl-N-(2-thiazolyl)-nitramine, have implications for the development of new chemical synthesis methods (Daszkiewicz, Koterzyna, & Kyzioł, 2001).

Analytical Chemistry Applications

  • Research on the drug ranitidine, which shares a similar molecular structure, has been used to develop spectrophotometric methods for determining gold concentrations, showcasing the compound's utility in analytical chemistry (Jasim & Al-Hamdany, 2006).

Novel Catalytic Systems

  • Ionic liquids containing similar molecular structures have been explored for their efficiency in catalyzing the synthesis of benzimidazoles, indicating potential applications in catalysis (Khazaei et al., 2011).

properties

Molecular Formula

C11H19N5O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6+

InChI Key

QCIWDCUYKNGYHN-UXBLZVDNSA-N

Isomeric SMILES

CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C/[N+](=O)[O-])/NC

Canonical SMILES

CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
Reactant of Route 2
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
Reactant of Route 3
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
Reactant of Route 4
Reactant of Route 4
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
Reactant of Route 5
Reactant of Route 5
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
Reactant of Route 6
Reactant of Route 6
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine

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